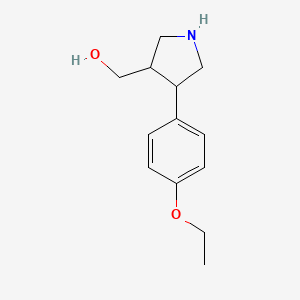
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Overview
Description
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing nitrogen. The presence of the ethoxyphenyl group and the hydroxymethyl group attached to the pyrrolidine ring makes this compound unique and versatile in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the ethoxyphenyl group and the hydroxymethyl group. One common synthetic route is the reductive amination of 4-ethoxybenzaldehyde with 3-aminopyrrolidine, followed by reduction of the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent quality.
Chemical Reactions Analysis
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) and acyl chlorides.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)pyrrolidin-3-one
Reduction: 4-(4-Ethoxyphenyl)pyrrolidine
Substitution: Brominated or acylated derivatives
Scientific Research Applications
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol: Similar structure with a methoxy group instead of ethoxy.
4-(4-Ethoxyphenyl)pyrrolidin-2-yl)methanol: Different position of the hydroxymethyl group on the pyrrolidine ring.
4-(4-Ethoxyphenyl)pyrrolidin-3-yl)ethanol: Ethanol group instead of hydroxymethyl.
Uniqueness: The presence of the ethoxy group and the specific position of the hydroxymethyl group contribute to the unique chemical and biological properties of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol compared to its analogs.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRNRUFRJALTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


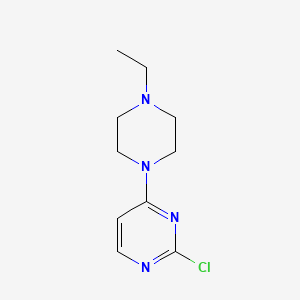
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
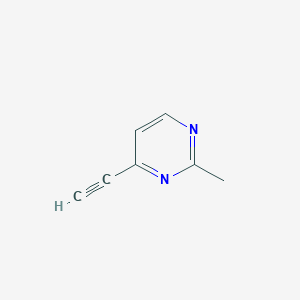
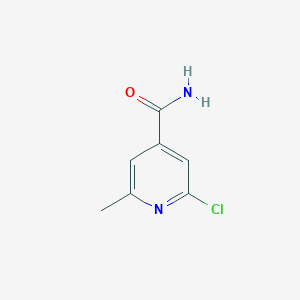
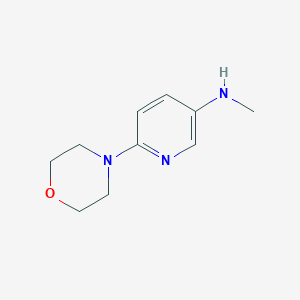
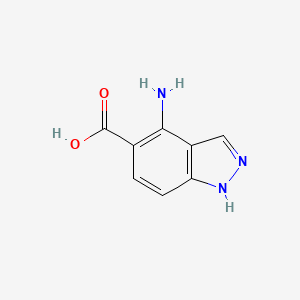
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
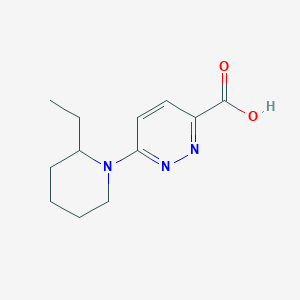
![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)
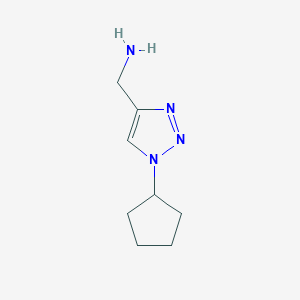
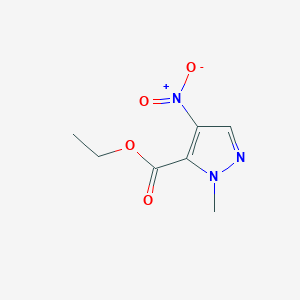
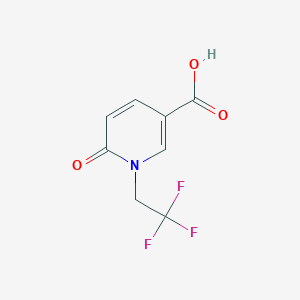
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)
